molecular formula C15H23NO2 B5431833 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide

2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide

Cat. No. B5431833
M. Wt: 249.35 g/mol
InChI Key: SRKTYHHXTRLRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide, also known as TDP or tert-Dodecylphosphine oxide, is a common surfactant used in various scientific research applications. This compound is widely used due to its ability to solubilize and stabilize hydrophobic molecules, making it an essential component in many biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide is based on its ability to solubilize hydrophobic molecules. This compound contains both hydrophobic and hydrophilic regions, allowing it to interact with both hydrophobic and hydrophilic molecules. In the presence of hydrophobic molecules, this compound forms micelles, which solubilize the hydrophobic molecule and stabilize it in solution.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it a safe option for use in scientific research. This compound has been extensively tested for toxicity and has been found to have low toxicity levels. However, it is important to note that this compound can interact with other compounds, potentially altering their biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide in lab experiments include its ability to solubilize and stabilize hydrophobic molecules, its cost-effectiveness, and its low toxicity levels. However, this compound does have some limitations, including its potential to interact with other compounds and alter their effects, as well as its limited solubility in aqueous solutions.

Future Directions

There are many future directions for the use of 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide in scientific research. Some potential areas of research include the development of new drug delivery systems, the characterization of membrane proteins, and the solubilization of hydrophobic molecules for use in various applications. Additionally, there is potential for the modification of this compound to improve its solubility and stability in aqueous solutions, further expanding its use in scientific research.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide involves the reaction of 4-tert-butylphenol with N,N-dimethylpropanamide in the presence of a phosphine oxide catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. This synthesis method is relatively simple and can be carried out on a large scale, making it a cost-effective option for researchers.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide is widely used in various scientific research applications, including drug delivery, protein purification, and membrane protein solubilization. This compound is particularly useful in drug delivery due to its ability to solubilize hydrophobic drugs, increasing their bioavailability and efficacy. In protein purification, this compound is used to solubilize membrane proteins, allowing for their isolation and characterization. This compound is also used in membrane protein solubilization, where it helps to maintain the structural integrity of the protein, allowing for its functional analysis.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(14(17)16(5)6)18-13-9-7-12(8-10-13)15(2,3)4/h7-11H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKTYHHXTRLRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)OC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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